molecular formula C23H26N4O2 B12365877 AChE/A|A-IN-4

AChE/A|A-IN-4

Cat. No.: B12365877
M. Wt: 390.5 g/mol
InChI Key: LEORJMXFLHRNJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the research and development protocols of the producing laboratories .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: AChE/A|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Scientific Research Applications

AChE/A|A-IN-4 has a wide range of applications in scientific research:

Mechanism of Action

AChE/A|A-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its catalytic activity and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

  • Donepezil
  • Rivastigmine
  • Galantamine
  • Tacrine

Comparison: AChE/A|A-IN-4 is unique in its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, whereas other compounds like donepezil and rivastigmine primarily target acetylcholinesterase. Additionally, this compound has shown better blood-brain barrier permeability, making it more effective in treating central nervous system disorders .

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-(6-methyl-2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H26N4O2/c1-16-3-6-18(7-4-16)24-23(29)15-26-9-11-27(12-10-26)21-14-22(28)25-20-8-5-17(2)13-19(20)21/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

LEORJMXFLHRNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=O)NC4=C3C=C(C=C4)C

Origin of Product

United States

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